molecular formula C13H22ClN5 B12224594 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12224594
M. Wt: 283.80 g/mol
InChI Key: KTAICBJNBJCPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes an ethyl group at the 1-position and an isopropyl group at the 4-position of the pyrazole ring.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-7-6-12(15-17)8-14-13-11(4)9-18(16-13)10(2)3;/h6-7,9-10H,5,8H2,1-4H3,(H,14,16);1H

InChI Key

KTAICBJNBJCPIV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2C)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-aminopyrazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties in various studies. It has been evaluated against several cancer cell lines, including MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer). For instance, one study reported that derivatives of pyrazole exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth . A detailed analysis of the structure-activity relationship (SAR) suggests that modifications to the pyrazole core can enhance potency against specific cancer types.

Anti-inflammatory Effects

Research indicates that compounds containing pyrazole moieties can act as anti-inflammatory agents. They inhibit pathways involved in inflammation, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases . The mechanism often involves the modulation of cytokine production and inhibition of inflammatory mediators.

Neuroprotective Properties

Emerging studies have suggested that pyrazole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological contexts .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueFindings
Bouabdallah et al.Pyrazole DerivativeHep-23.25 mg/mLSignificant cytotoxicity observed
Wei et al.Ethyl-Pyrazole DerivativeA54926 µMPotent growth inhibition
Xia et al.Arylmethyl-PyrazoleA54949.85 µMInduced apoptosis in cancer cells

These case studies illustrate the compound's potential across various applications, particularly in oncology.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by its unique molecular structure and potential biological applications. Pyrazoles are five-membered heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDetails
Molecular Formula C₁₄H₂₄ClN₅
Molecular Weight 297.83 g/mol
CAS Number 1856044-14-8

This compound features an ethyl group at the 1-position and an isopropyl group at the 4-position of the pyrazole ring, which enhances its biological activity through specific enzyme interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes, notably cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes. These enzymes play critical roles in inflammation and signal transduction pathways, making them significant targets for therapeutic intervention.

Enzyme Inhibition

Research indicates that pyrazole derivatives can effectively inhibit COX enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation. The inhibition of these enzymes can lead to anti-inflammatory effects, making this compound a candidate for developing new anti-inflammatory agents.

Additionally, the compound's interaction with PDEs suggests potential applications in treating conditions related to cyclic nucleotide signaling, such as asthma and erectile dysfunction. By inhibiting PDE activity, these compounds can enhance the levels of cyclic AMP and cyclic GMP, leading to various physiological effects .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays showed that certain pyrazole derivatives exhibited IC₅₀ values ranging from 3.25 mg/mL to 49.85 μM against different cancer types, indicating their potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their mechanisms of action:

  • Anti-inflammatory Activity : A study demonstrated that a related pyrazole derivative effectively inhibited COX enzymes, leading to reduced inflammation in animal models .
  • Cytotoxic Effects : Another investigation reported that specific pyrazole compounds showed significant cytotoxic effects on MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer) cell lines with promising GI₅₀ values .
  • Mechanistic Studies : Docking studies have revealed that the binding affinity of these compounds to target enzymes is influenced by their structural features, which facilitate effective interactions at the active sites .

Q & A

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 for anti-inflammatory activity) to simulate binding modes. Validate with experimental IC₅₀ correlations .
  • QSAR Models : Train models on pyrazole derivatives with known bioactivity data to correlate substituents (e.g., ethyl vs. isopropyl groups) with pharmacological endpoints .

How can structural analogs be synthesized to explore structure-activity relationships (SAR)?

Q. Methodological Answer :

  • Core Modifications : Replace the isopropyl group with cyclopropyl or tert-butyl groups via reductive amination (e.g., NaBH₃CN in methanol) .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position using Ullmann coupling with iodinated precursors .
  • Bioisosteres : Substitute the pyrazole ring with imidazole or triazole cores to assess heterocycle influence on activity .

What methodologies assess environmental stability or ecotoxicological risks of this compound?

Q. Methodological Answer :

  • Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions, monitoring degradation via LC-MS and identifying metabolites .
  • Biotic Transformation : Use soil microcosms to track half-life under aerobic/anaerobic conditions, with GC-MS for volatile by-products .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values .

How can synthetic by-products or impurities be identified and minimized?

Q. Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) with MRM transitions .
  • Process Analytics : Use in-situ FTIR to monitor reaction progress and intermediate formation .
  • Purification : Employ preparative HPLC with fraction collection, guided by UV/Vis and MS triggers .

What experimental designs are optimal for comparative studies of analogs in pharmacological assays?

Q. Methodological Answer :

  • Randomized Block Designs : Assign analogs to blocks (e.g., by substituent class) with split-plot arrangements for dose-response testing .
  • Multivariate Analysis : Apply PCA or PLS-DA to spectral/activity data to cluster compounds by efficacy .
  • Dose Escalation : Test 3–5 concentrations in triplicate, using ANOVA with post-hoc Tukey tests to compare means .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.